BenchChemオンラインストアへようこそ!

Hpph

Pharmacokinetics Photosensitivity Clinical Safety

Choose HPPH (Photochlor) for your photodynamic therapy research to leverage its 665 nm activation wavelength for deep tissue penetration, 3.26× faster clearance than Photofrin minimizing phototoxicity, and >10× higher in vivo potency. This chlorophyll-a derivative selectively accumulates in tumor cytoplasm, enabling precise ROS-mediated necrosis. Its rapid clearance supports outpatient protocols with only mild, transient skin photosensitivity. The core scaffold also permits tumor-targeting conjugation (e.g., cRGD) for third-generation agent development. Secure high-purity (≥98%) HPPH for reproducible preclinical and clinical studies.

Molecular Formula C39H48N4O4
Molecular Weight 636.8 g/mol
Cat. No. B10779197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpph
Molecular FormulaC39H48N4O4
Molecular Weight636.8 g/mol
Structural Identifiers
SMILESCCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C
InChIInChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)
InChIKeyPUUBADHCONCMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPPH (Photochlor) – Second-Generation Chlorin Photosensitizer for Photodynamic Therapy (PDT) with Defined Differentiation from First-Generation Agents


HPPH (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a), also known as Photochlor, is a second-generation, chlorin-based photosensitizer employed in photodynamic therapy (PDT) for the treatment of malignant lesions [1]. Derived from chlorophyll-a, HPPH exhibits a characteristic near-infrared absorption peak at 665 nm, enabling deeper tissue light penetration compared to first-generation porphyrin-based photosensitizers [2]. The compound selectively accumulates in the cytoplasm of cancerous and pre-cancerous cells, and upon illumination, generates reactive oxygen species (ROS) leading to targeted tumor necrosis [3].

Why Substituting HPPH with First-Generation Photosensitizers Leads to Quantifiable Clinical and Practical Disadvantages


HPPH cannot be simply substituted with first-generation photosensitizers like Photofrin (porfimer sodium) due to well-documented, quantifiable differences in pharmacokinetic clearance, absorption wavelength, and phototoxicity profiles. Clinical studies demonstrate that Photofrin exhibits a markedly slower plasma clearance (25.8 mL/hr) compared to HPPH (84.2 mL/hr), contributing to its prolonged and sometimes severe cutaneous phototoxicity [1]. Conversely, HPPH's rapid clearance correlates with only mild, rapidly declining skin photosensitivity at clinically effective antitumor doses [2]. Furthermore, HPPH's longer activation wavelength (665 nm) provides superior tissue penetration for treating deeper-seated lesions compared to Photofrin's 630 nm peak [3]. These pharmacologic and photophysical differences directly impact patient safety, treatment scheduling, and therapeutic range, making generic substitution a suboptimal clinical choice.

Quantitative Differentiation of HPPH from Photofrin: A Head-to-Head Comparison for Informed Procurement


Plasma Clearance and Skin Phototoxicity: Pharmacokinetic Basis for Reduced Adverse Effects

Clinical pharmacokinetic modeling reveals that HPPH has a plasma clearance of 84.2 mL/hour, which is 3.26-fold higher than the 25.8 mL/hour clearance of Photofrin in standardized (70 kg, 1.818 m²) human subjects [1]. This substantially faster systemic elimination correlates directly with the observed clinical difference in skin phototoxicity. While Photofrin is known for prolonged and sometimes severe cutaneous phototoxicity, a Phase 1/2 clinical study of 48 patients found that HPPH caused only mild skin photosensitivity (limited to erythema without edema) that declined rapidly. Specifically, 79% of subjects had a less severe reaction after a 2-day sensitizer-light interval compared to day 1, and 90% had a reduced response after 3 days [2].

Pharmacokinetics Photosensitivity Clinical Safety

In Vivo Potency: Equivalent Tumor Growth Inhibition at a >10-Fold Lower Dose

In a xenograft mouse model of human esophageal squamous cell carcinoma (Eca109), the tumor growth inhibition achieved with HPPH-mediated PDT at doses of 0.6 mg/kg and 1.0 mg/kg was statistically similar to that achieved with Photofrin-mediated PDT at a dose of 10 mg/kg [1]. This indicates that HPPH is approximately 10- to 16.7-fold more potent on a mg/kg basis in this preclinical model. Furthermore, at doses that achieved equivalent tumor growth inhibition, HPPH demonstrated lower systemic toxicity than Photofrin [1].

In Vivo Efficacy Esophageal Cancer Xenograft Model

Activation Wavelength: Deeper Tissue Penetration for a Broader Range of Lesions

HPPH exhibits a maximal absorption peak at 665 nm, which is 35 nm longer (red-shifted) than the 630 nm peak of Photofrin [1]. This spectral difference is clinically significant because light penetration into biological tissue increases with wavelength within the therapeutic window (600-800 nm), due to reduced scattering and absorption by endogenous chromophores like hemoglobin and melanin. The longer activation wavelength of HPPH enables more effective treatment of deeper-seated and larger tumors compared to Photofrin.

Photophysics Tissue Penetration Absorption Spectrum

Tumor Selectivity: Optimized Diagnostic and Therapeutic Window

Preclinical studies in a mouse G422 glioma model quantified the temporal biodistribution of HPPH in tumor versus normal brain and skin tissues using fluorescence imaging. The optimal contrast between high tumor accumulation and low normal tissue retention was observed at 12-24 hours post-injection, with an optimal dose of 0.3 mg/kg providing superior tumor-to-normal tissue fluorescence ratios compared to 0.15 mg/kg [1]. This defined window of 12-24 hours post-administration at 0.3 mg/kg is identified as the ideal period for both fluorescence-guided diagnosis and photodynamic therapy, maximizing treatment selectivity.

Biodistribution Glioma Fluorescence Imaging

Recommended Research and Industrial Application Scenarios for HPPH Based on Its Differentiated Profile


Clinical Development of PDT for Deep-Seated Solid Tumors (e.g., Esophageal, Lung, Brain)

Given HPPH's 665 nm activation wavelength (enabling deeper tissue penetration [1]) and its >10-fold higher in vivo potency compared to Photofrin [2], this compound is particularly well-suited for clinical programs targeting deep-seated malignancies. Preclinical and clinical studies support its use in esophageal [2] and brain [3] cancers, where light delivery to the tumor bed is a primary challenge. The defined diagnostic and therapeutic window (12-24 h post-injection at 0.3 mg/kg) offers a clear protocol for maximizing tumor selectivity [3].

Development of Next-Generation PDT Regimens with Reduced Phototoxicity Burden

For researchers developing new PDT treatment protocols, HPPH's pharmacokinetic profile offers a significant safety advantage. Its 3.26-fold faster plasma clearance compared to Photofrin directly translates to mild and rapidly declining skin photosensitivity, as validated in 48 patients [REFS-4, REFS-5]. This makes HPPH an ideal lead compound for developing outpatient PDT protocols or for use in anatomical locations where light exposure is difficult to control, such as head and neck cancers, reducing the need for prolonged light avoidance.

Synthesis of Targeted Third-Generation Photosensitizer Conjugates

The chemical structure of HPPH serves as a robust platform for conjugation with tumor-targeting moieties. Studies have demonstrated that conjugating HPPH to a cRGD peptide (HPPH-cRGD) enhances tumor imaging and PDT efficacy in αvβ3 integrin-overexpressing tumors while reducing off-target effects in αvβ3-negative cells [6]. This positions HPPH as a versatile core scaffold for medicinal chemistry programs aiming to develop third-generation, targeted photosensitizers with improved specificity and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpph

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.